4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate
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Overview
Description
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate is an organic compound with the molecular formula C25H19BrO4 It is a complex molecule featuring a brominated methoxyphenyl group, an acryloyl group, and a phenylacrylate moiety
Preparation Methods
The synthesis of 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acryloylation: The addition of an acryloyl group to the brominated methoxyphenyl compound.
Esterification: The final step involves esterification with phenylacrylic acid to form the desired compound.
Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acryloyl group to an alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving brominated aromatic compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate involves its interaction with molecular targets such as enzymes or receptors. The brominated methoxyphenyl group can participate in various binding interactions, while the acryloyl and phenylacrylate moieties may contribute to the compound’s overall reactivity and stability. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate include:
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl methanesulfonate: This compound has a similar structure but with a methanesulfonate group instead of a phenylacrylate group.
4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl acetate: Another similar compound where the phenylacrylate group is replaced with an acetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-[(Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrO4/c1-29-24-15-11-21(26)17-20(24)10-14-23(27)19-8-12-22(13-9-19)30-25(28)16-7-18-5-3-2-4-6-18/h2-17H,1H3/b14-10-,16-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWCNMOQFCNUAV-PTFGRDQSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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